molecular formula C18H20Cl2N2O2S B346243 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine CAS No. 325812-70-2

1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B346243
CAS No.: 325812-70-2
M. Wt: 399.3g/mol
InChI Key: WGZBAAMEJRNDSO-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine is a chemical compound developed for research and development applications. As a synthetic derivative of the piperazine heterocycle, this substance falls into a class of structures extensively utilized in medicinal chemistry to develop new therapeutic agents . The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize the pharmacokinetic properties of lead molecules and to serve as a conformational constraint for arranging pharmacophoric groups in three-dimensional space . The specific structure, featuring a benzyl group on one nitrogen and a 2,4-dichloro-3-methylphenyl sulfonyl group on the other, is characteristic of N-aryl sulfonyl piperazines, which are common motifs in investigative compounds. Piperazine-containing molecules have demonstrated a wide range of biological activities in research settings. Scientific literature highlights the significant research interest in piperazine derivatives for potential antidiabetic applications, with studies showing that compounds containing this moiety can exhibit effective in vitro and in vivo activity for the treatment of diabetes and its consequences . Furthermore, numerous FDA-approved drugs across various therapeutic areas, including kinase inhibitors for oncology, serotonin receptor modulators for central nervous system disorders, and antiviral agents, incorporate the piperazine core . The presence of the sulfonamide group and halogenated aryl ring in this compound suggests potential for interaction with various biological targets, making it a valuable intermediate for constructing more complex chemical entities or for screening in biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-4-(2,4-dichloro-3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-14-16(19)7-8-17(18(14)20)25(23,24)22-11-9-21(10-12-22)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZBAAMEJRNDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Alkylation of Piperazine

Piperazine’s two equivalent amine groups require controlled mono-alkylation to avoid bis-benzylation. A common method involves reacting piperazine with benzyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions. Excess piperazine (3–5 equivalents) ensures selective mono-substitution:

Piperazine+Benzyl chlorideEt3NTHF, 0–25°C1-Benzylpiperazine+HCl\text{Piperazine} + \text{Benzyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, 0–25°C}} \text{1-Benzylpiperazine} + \text{HCl}

Key considerations :

  • Temperature control : Reactions at 0°C minimize bis-alkylation.

  • Workup : The product is isolated via aqueous extraction, with yields typically ranging from 65–80%.

Sulfonylation of 1-Benzylpiperazine

Direct Sulfonylation with 2,4-Dichloro-3-Methylbenzenesulfonyl Chloride

The most straightforward route involves reacting 1-benzylpiperazine with 2,4-dichloro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine):

1-Benzylpiperazine+ArSO2ClEt3NDCM, 25°CTarget Compound+HCl\text{1-Benzylpiperazine} + \text{ArSO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 25°C}} \text{Target Compound} + \text{HCl}

Optimization data :

ParameterOptimal ConditionYield (%)
SolventDichloromethane78
BaseTriethylamine82
Reaction Time12–24 hours85

Purification : Crude product is washed with 1M HCl (to remove excess base), followed by column chromatography (silica gel, ethyl acetate/hexane).

Epoxide Aminolysis Route

An alternative method from EP0022118B1 involves synthesizing an epoxide intermediate, which undergoes aminolysis with 1-benzylpiperazine:

  • Epoxide Synthesis :

    • React 2,4-dichloro-3-methylbenzenesulfonamide with epichlorohydrin in ethanol under alkaline conditions:

    ArSO2NH2+EpichlorohydrinNaOHEtOH, 50°CEpoxide Intermediate\text{ArSO}_2\text{NH}_2 + \text{Epichlorohydrin} \xrightarrow[\text{NaOH}]{\text{EtOH, 50°C}} \text{Epoxide Intermediate}
  • Aminolysis :

    • Treat the epoxide with 1-benzylpiperazine in dichloroethane:

    Epoxide+1-BenzylpiperazineDCE, 25°CTarget Compound\text{Epoxide} + \text{1-Benzylpiperazine} \xrightarrow{\text{DCE, 25°C}} \text{Target Compound}

Advantages :

  • Avoids handling corrosive sulfonyl chlorides.

  • Higher functional group tolerance.

Yield : 70–75% after recrystallization from ethanol/water.

Industrial-Scale Considerations

Green Chemistry Metrics

MetricDirect SulfonylationEpoxide Route
Atom Economy (%)8976
E-Factor8.212.5
Solvent IntensityLow (DCM)Moderate (EtOH)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation8598High$$$
Epoxide Aminolysis7595Moderate$$

Trade-offs :

  • The direct method offers higher yields but requires expensive sulfonyl chlorides.

  • The epoxide route uses cheaper sulfonamides but involves multi-step synthesis.

Emerging Methodologies

Catalytic Sulfonylation

Recent advances propose using N-heterocyclic carbenes (NHCs) to catalyze sulfonylation at room temperature, reducing reaction times to 2–4 hours. Preliminary yields reach 88% with 99% selectivity.

Flow Chemistry Applications

Microreactor systems enhance heat transfer during exothermic steps, improving safety for large-scale sulfonylation .

Chemical Reactions Analysis

1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonamide functionalities are extensively studied. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperazine-Sulfonamide Derivatives

Compound Name Substituents (N1/N4) Key Findings Reference
Target Compound : 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine N1: Benzyl; N4: 2,4-Dichloro-3-methylphenylsulfonyl Hypothesized enhanced lipophilicity and steric bulk due to dichloro and methyl groups; potential for enzyme inhibition or antiviral activity (based on analogues) N/A
7a : 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine N1: Benzhydryl; N4: 2,4-Dinitrophenylsulfonyl 65% synthesis yield; nitro groups increase electron-withdrawing effects, potentially enhancing reactivity
ASP : 1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine N1: (4-Bromophenoxy)acetyl; N4: 4-Fluorophenylsulfonyl Mimics auxin activity; inhibits root elongation in Arabidopsis (IC50 not reported). Fluorine enhances metabolic stability
6a : 1-Benzyl-4-(p-methoxyphenylsulfonyl)piperazine with γ-lactam N4: p-Methoxyphenylsulfonyl; γ-lactam moiety Anti-norovirus activity (therapeutic index = 22); methoxy group improves solubility
9l : Tertiary sulfonamide derivative N4: (m-Phenoxy)phenylsulfonyl Anti-norovirus activity (therapeutic index = 18); tertiary sulfonamide reduces toxicity
1-Benzyl-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine N4: 4-Methoxy-1-naphthylsulfonyl Larger aromatic system (MW = 396.5); naphthyl group may enhance π-π stacking in target binding
1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine N1: (4-Chlorophenyl)phenylmethyl; N4: Tosyl (p-toluenesulfonyl) High optical purity; used as an intermediate for antihistaminic agents. Tosyl group improves synthetic handling

Key Observations :

Lipophilicity: Dichloro and methyl groups in the target compound may improve membrane permeability compared to polar methoxy or fluoro substituents (ASP, 6a) . Steric Effects: Bulky benzhydryl (7a) or naphthyl () groups may reduce affinity for certain targets, whereas benzyl (target compound) balances bulk and flexibility .

Biological Activities: Antiviral: γ-Lactam-containing 6a and tertiary sulfonamide 9l show anti-norovirus activity, suggesting the target compound’s dichloro-methyl group could similarly disrupt viral replication . Enzyme Inhibition: Piperazine-sulfonamides with indole or benzyloxy groups (e.g., series II and III in ) exhibit nanomolar affinities for 5-HT6 receptors, indicating substituent-dependent potency .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution between 1-benzylpiperazine and 2,4-dichloro-3-methylbenzenesulfonyl chloride, analogous to methods used for 7a–7aa (65–75% yields) .

Contradictions and Limitations :

  • The benzyl group in the target compound may confer better CNS penetration compared to bulkier analogues (e.g., benzhydryl in 7a), but this remains speculative without direct data .

Biological Activity

1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine is a synthetic organic compound belonging to the piperazine family. Its unique structure, characterized by a benzyl group and a sulfonyl moiety, has garnered interest for its potential biological activities, particularly in the fields of medicine and agriculture. This article reviews the compound's biological activity, focusing on its antimicrobial and antitumor properties, alongside relevant case studies and research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H20Cl2N2O2S\text{C}_{18}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

The biological activity of 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine is primarily attributed to its interaction with specific molecular targets. It may function by binding to enzymes or receptors, modulating their activity, which is crucial for its antimicrobial and antitumor effects. The exact pathways involved are still under investigation but are believed to involve inhibition of key enzymatic processes in target organisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Pathogen MIC (µg/mL) Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus12.52
Escherichia coli252
Pseudomonas aeruginosa154

The Minimum Inhibitory Concentration (MIC) values demonstrate that the compound is more effective against Staphylococcus aureus than Escherichia coli, suggesting a selective antimicrobial profile .

Antitumor Activity

In addition to its antimicrobial properties, 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine has shown promising antitumor activity. Studies have indicated that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:

  • MCF-7 Cells : IC50 = 10 µM
  • A549 Cells : IC50 = 15 µM

These findings indicate that the compound effectively reduces cell viability in a dose-dependent manner .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine, it is useful to compare it with other piperazine derivatives:

Table 2: Comparison of Biological Activities

Compound Activity Type Notable Effects
TrimetazidineAnti-anginalImproves cardiac metabolism
RanolazineAnti-anginalReduces angina episodes
AripiprazoleAntipsychoticTreats schizophrenia
QuetiapineAntipsychoticTreats bipolar disorder

While these compounds serve different therapeutic purposes, their structural similarities highlight the versatility of piperazine derivatives in drug development .

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